molecular formula C7H7NO3 B1355553 Methyl 6-oxo-1,6-dihydropyridine-2-carboxylate CAS No. 30062-34-1

Methyl 6-oxo-1,6-dihydropyridine-2-carboxylate

Cat. No. B1355553
Key on ui cas rn: 30062-34-1
M. Wt: 153.14 g/mol
InChI Key: GJLWQAUHCDNAEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09242970B2

Procedure details

A mixture of methyl 6-oxo-1,6-dihydropyridine-2-carboxylate (3.074 g; 20.07 mmol) in anh. MeCN (310 ml) was treated portionwise with NaH (60% dispersion in mineral oil; 2.167 g; 54.19 mmol), and stirring at rt, under nitrogen, was continued for 30 min. FSO2CF2CO2H (6.077 g; 34.12 mmol) was then added dropwise, and the resulting heterogeneous mixture was further stirred at rt, under nitrogen, for 30 min. Water (25 ml) was slowly added, and MeCN was removed under reduced pressure. Water (150 ml) and AcOEt (150 ml) were added, and the separated aq. layer was further extracted with AcOEt (2×100 ml). The mixed organic layers were washed with brine (100 ml), dried over anh. MgSO4, filtered, and concentrated to dryness under reduced pressure. Purification by FC (DCM) afforded methyl 6-(difluoromethoxy)picolinate as a yellow solid. LC-MS (conditions D): tR=0.89 min.; no ionisation.
Quantity
3.074 g
Type
reactant
Reaction Step One
Name
Quantity
310 mL
Type
solvent
Reaction Step One
Name
Quantity
2.167 g
Type
reactant
Reaction Step Two
Quantity
6.077 g
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[NH:7][C:6]([C:8]([O:10][CH3:11])=[O:9])=[CH:5][CH:4]=[CH:3]1.[H-].[Na+].FS([C:18](C(O)=O)([F:20])[F:19])(=O)=O.O>CC#N>[F:19][CH:18]([F:20])[O:1][C:2]1[N:7]=[C:6]([C:8]([O:10][CH3:11])=[O:9])[CH:5]=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
3.074 g
Type
reactant
Smiles
O=C1C=CC=C(N1)C(=O)OC
Name
Quantity
310 mL
Type
solvent
Smiles
CC#N
Step Two
Name
Quantity
2.167 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
6.077 g
Type
reactant
Smiles
FS(=O)(=O)C(F)(F)C(=O)O
Step Four
Name
Quantity
25 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirring at rt, under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the resulting heterogeneous mixture was further stirred at rt, under nitrogen, for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
MeCN was removed under reduced pressure
ADDITION
Type
ADDITION
Details
Water (150 ml) and AcOEt (150 ml) were added
EXTRACTION
Type
EXTRACTION
Details
the separated aq. layer was further extracted with AcOEt (2×100 ml)
WASH
Type
WASH
Details
The mixed organic layers were washed with brine (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anh. MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification by FC (DCM)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC(OC1=CC=CC(=N1)C(=O)OC)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.